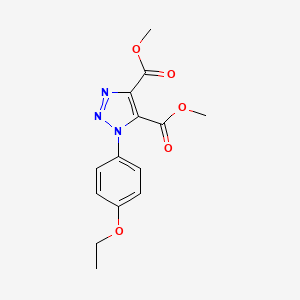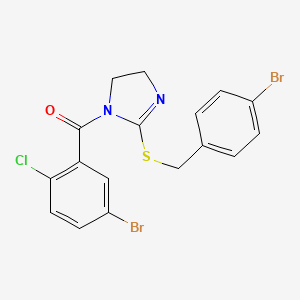
(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a complex molecule that appears to be related to various synthesized compounds with bromo and chloro substituents on the aromatic rings. These types of compounds are often synthesized for their potential biological activities and are characterized by their halogenated aromatic structures and heterocyclic components.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can include bromination, chlorination, and the formation of heterocyclic structures. For instance, the synthesis of enantiomerically pure diarylethanes starts from a ketone precursor and involves resolution by crystallization of esters, as seen in the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as selective halogenation and the formation of the imidazole ring through cyclization reactions.
Molecular Structure Analysis
The molecular structure of halogenated compounds can be studied using techniques like X-ray crystallography, which provides unambiguous determination of absolute configurations . The presence of halogen atoms like bromine and chlorine can lead to interesting solid-state arrangements due to halogen bonding, as observed in the crystal structure analysis of benzene-1,3,5-triyltris((4-chlorophenyl)methanone) . These interactions include Type I and Type III halogen bonds, as well as hydrogen bonding and π-π interactions, which can significantly influence the molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of such compounds often involves the functional groups attached to the aromatic rings. Halogen atoms can participate in various chemical reactions, including halogen bonding and nucleophilic substitution. The presence of a thioether group in the compound suggests potential for nucleophilic attack at the sulfur atom, which could be exploited in further synthetic transformations. The imidazole ring is a common motif in pharmaceuticals and can undergo reactions typical of heterocycles, such as alkylation and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds and their derivatives can be influenced by the nature and position of the substituents. The introduction of halogen atoms can increase molecular weight, influence boiling and melting points, and affect solubility in various solvents. The electronic effects of the halogens can also impact the acidity of adjacent functional groups, such as phenolic hydroxyls, which can be relevant for antioxidant activity, as seen in the study of bromophenols . The compound likely exhibits similar properties, with the potential for biological activity given the presence of the imidazole ring and halogenated aromatic systems.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity Testing in Cancer Research
Compounds related to (5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been studied for their potential cytotoxic effects on human cancer cell lines. For instance, similar compounds have been shown to inhibit Hep-G2 cells, suggesting their potential in cancer research (Nguyễn et al., 2020).
Synthesis and Characterization in Chemistry
The synthesis and characterization of novel compounds related to this compound have been extensively researched. Studies have focused on understanding the structural properties and potential applications of these compounds in various fields, including material science and drug discovery (Upreti et al., 1996).
Antioxidant Activity Studies
Some compounds structurally similar to this compound have been synthesized and analyzed for their antioxidant properties. This research highlights the potential of these compounds in developing new antioxidant agents (Reddy et al., 2015).
Application in Polymer Chemistry
Studies have also explored the use of related compounds in the synthesis of novel polymeric materials, examining their physical and optical properties. This area of research is significant for the development of new materials with unique properties (Ghaemy et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2OS/c18-12-3-1-11(2-4-12)10-24-17-21-7-8-22(17)16(23)14-9-13(19)5-6-15(14)20/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYCFYFACJZFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

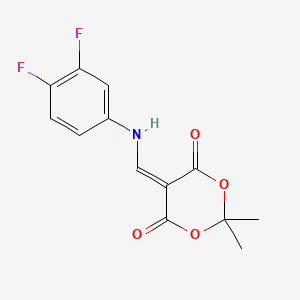

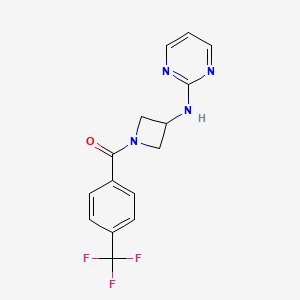
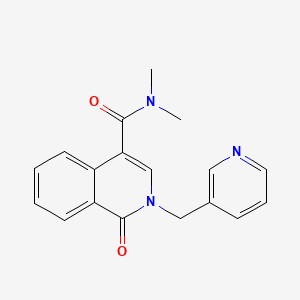
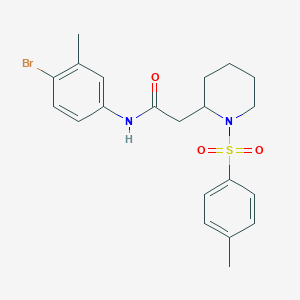
![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)
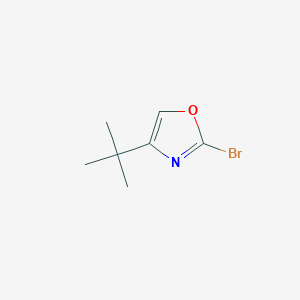


![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)
